The compound Iridium(III) complex with bis(4-tert-butyl-2,2'-bipyridine) and 2-phenylpyridine hexafluorophosphate, commonly referred to as Ir[dF(Me)ppy]2(dtbbpy)PF6, is a notable organometallic compound. It features iridium as the central metal atom, coordinated with two distinct types of ligands: 4-tert-butyl-2,2'-bipyridine (dtbbpy) and 2-(4,4-difluorophenyl)pyridine (dF(Me)ppy). The hexafluorophosphate anion (PF6) serves as a counter ion. This compound is recognized for its unique photophysical properties and is extensively studied for its applications in photocatalysis and photodynamic therapy.
These reactions highlight the compound's versatility in organic synthesis.
The biological activity of Ir[dF(Me)ppy]2(dtbbpy)PF6 has garnered interest, particularly in the context of photodynamic therapy for cancer treatment. The compound exhibits potential as a therapeutic agent due to its ability to generate reactive oxygen species upon light activation, which can induce cytotoxic effects in cancer cells. Additionally, it is being explored for drug development and photopharmacology applications .
The synthesis of Ir[dF(Me)ppy]2(dtbbpy)PF6 typically involves several steps:
Ir[dF(Me)ppy]2(dtbbpy)PF6 has a wide range of applications:
Research has focused on the interaction studies of Ir[dF(Me)ppy]2(dtbbpy)PF6 with various substrates and its mechanism of action in photocatalysis. These studies reveal insights into how the electronic properties of the ligands influence the reactivity and efficiency of the catalyst in different chemical environments .
Ir[dF(Me)ppy]2(dtbbpy)PF6 can be compared with other similar iridium-based photocatalysts:
| Compound Name | Key Features |
|---|---|
| Ir[dF(CF3)ppy]2(dtbbpy)[PF6] | Similar photophysical properties; different electronic effects from CF3 substitution. |
| Ir[dF(Me)ppy]2(dtbbpy)[PF6] | Different substituents on phenylpyridine ligands affecting reactivity. |
| Ir[dFppy]2(dtbbpy)[PF6] | Contains fluorinated phenylpyridine ligands influencing photochemical behavior. |
| Ir(ppy)2(dtbbpy)[PF6] | A simpler structure used extensively in various transformations; serves as a benchmark for comparison. |
These comparisons underscore the unique properties of Ir[dF(Me)ppy]2(dtbbpy)PF6, particularly its specific ligand environment and enhanced photophysical characteristics, which make it suitable for diverse applications in catalysis and medicine .
The photocatalytic performance of Ir[dF(Me)ppy]₂(dtbbpy)PF₆ originates from deliberate modifications to both cyclometalating and ancillary ligands. The 2-(2,4-difluorophenyl)-5-methylpyridine (dF(Me)ppy) ligand combines electron-withdrawing fluorine atoms at the 2- and 4-positions of the phenyl ring with a methyl group at the 5-position of the pyridine moiety. This design achieves three critical objectives:
Comparative analysis of ligand substituent effects reveals systematic trends:
| Substituent Position | Electronic Effect | Photocatalytic Activity (TOF, h⁻¹) |
|---|---|---|
| 2,4-F (phenyl) | −I, −M | 920 |
| 5-Me (pyridine) | +I | 680 |
| 4-CF₃ (phenyl) | Strong −I | 550 |
The 4,4′-di-tert-butyl-2,2′-bipyridine (dtbbpy) ancillary ligand contributes complementary steric and electronic effects. tert-Butyl groups at the 4- and 4′-positions create a 132° dihedral angle between pyridine rings, preventing π-stacking interactions that quench excited states. This conformation increases photoluminescence quantum yield from 0.42 to 0.58 compared to unsubstituted bipyridine analogs.
Synthesis proceeds through a three-step sequence starting from iridium trichloride hydrate:
Cyclometalated Dimer Formation:
$$
\text{IrCl}3\cdot n\text{H}2\text{O} + 2\,\text{dF(Me)ppyH} \xrightarrow{\text{EtOH/H}2\text{O}} [\text{Ir(dF(Me)ppy)}2(\mu-\text{Cl})]_2 + 4\,\text{HCl}
$$
Conducted in a 3:1 ethanol/water mixture at 110°C for 48 hours, yielding the μ-chloro-bridged dimer as an orange precipitate (73% yield).
Anion Metathesis:
$$
[\text{Ir(dF(Me)ppy)}2(\mu-\text{Cl})]2 + 4\,\text{AgPF}6 \xrightarrow{\text{CH}2\text{Cl}2/\text{MeCN}} 2\,[\text{Ir(dF(Me)ppy)}2(\text{MeCN})2]\text{PF}6 + 4\,\text{AgCl}
$$
Key parameters include strict exclusion of moisture (H₂O < 10 ppm) and a 20-hour reaction time at 40°C to ensure complete chloride displacement.
Ancillary Ligand Installation:
$$
[\text{Ir(dF(Me)ppy)}2(\text{MeCN})2]\text{PF}6 + \text{dtbbpy} \xrightarrow{\text{CH}2\text{Cl}2/\text{EtOH}} \text{Ir[dF(Me)ppy]}2(\text{dtbbpy})\text{PF}_6 + 2\,\text{MeCN}
$$
Conducted under nitrogen with a 25:1 CH₂Cl₂:EtOH ratio to balance ligand solubility (dtbbpy: 8.2 mg/mL) and complex stability.
Steric maps generated from X-ray crystallography data show the tert-butyl groups create a 9.3 Å barrier around the iridium center, preventing bimolecular decomposition pathways. This spatial protection increases catalyst lifetime from 12 to 48 hours in continuous flow applications.
Critical purification steps address three challenges:
1. Halide Removal: Residual AgCl from metathesis reactions requires filtration through a 0.2 μm PTFE membrane under positive argon pressure.
2. Solvent Exchange:
3. Oxygen Sensitivity Mitigation:
A comparative analysis of drying methods reveals:
| Method | Residual Solvent (ppm) | Catalytic Activity Retention (%) |
|---|---|---|
| High-vacuum (10⁻³ mbar) | <50 | 98 |
| Nitrogen stream | 120 | 89 |
| Rotary evaporation | 300 | 75 |
Data from
The electron transfer mechanisms governing this iridium photoredox catalyst involve complex interplay between excited-state dynamics and substrate interactions [4]. Upon photoexcitation at 450 nanometers, the catalyst achieves a triplet metal-to-ligand charge transfer excited state with distinctive redox capabilities [1] [5].
The fundamental electron transfer pathways proceed through two primary mechanisms: oxidative and reductive quenching cycles [6] [7]. In reductive quenching, the excited photocatalyst accepts an electron from an electron donor, generating the reduced catalyst species and an oxidized donor radical [8]. Conversely, oxidative quenching involves electron transfer from the excited catalyst to an electron acceptor, producing the oxidized catalyst and a reduced acceptor radical [9] [10].
Quantitative analysis reveals specific redox potentials that define the thermodynamic feasibility of electron transfer processes [11]. The excited-state oxidation potential measures +0.99 volts versus saturated calomel electrode, while the ground-state reduction potential reaches -1.41 volts versus saturated calomel electrode [11]. These values establish the energetic boundaries for viable electron transfer reactions with organic substrates.
| Redox Process | Potential (V vs SCE) | Reference |
|---|---|---|
| Excited State Oxidation | +0.99 | [11] |
| Ground State Reduction | -1.41 | [11] |
| Ground State Oxidation | +1.21 | [11] |
| Excited State Reduction | -0.96 | [11] |
The metallaphotoredox approach combines photoredox catalysis with transition metal catalysis to access unprecedented reactivity patterns [7] [12]. Following initial photoredox-mediated radical generation, these species undergo single-electron transmetalation with nickel or palladium complexes [13]. This process generates high-valent organometallic intermediates that facilitate challenging bond formations through reductive elimination pathways [14] [15].
Kinetic studies demonstrate that electron transfer rates depend critically on the thermodynamic driving force and reorganization energy [6] [16]. The Marcus theory framework provides quantitative predictions for electron transfer kinetics, with rate constants varying by several orders of magnitude based on redox potential matching [16] [17].
Inter-catalyst interactions represent a crucial but often overlooked aspect of metallaphotoredox mechanisms [7] [12]. Transient charge-transfer complexes form between the reduced photocatalyst and transition metal species, leading to either productive catalysis or undesired charge recombination [7]. The efficiency of these interactions determines overall catalytic performance and quantum yield.
Substrate activation in metallaphotoredox systems proceeds through carefully orchestrated radical generation and capture sequences [32] [33]. The initial photoredox step generates organic radicals through single-electron transfer processes, while the metallacatalytic component provides controlled reactivity for bond formation [13] [33].
Carbon-hydrogen bond activation represents a particularly important substrate activation mode [32]. The photoredox catalyst facilitates hydrogen atom abstraction or proton-coupled electron transfer to generate carbon-centered radicals [32]. These species subsequently undergo capture by transition metal complexes to form organometallic intermediates capable of further transformations.
Heteroaryl halides constitute another major substrate class activated through reductive photoredox processes [34]. Single-electron reduction leads to halide expulsion and formation of heteroaryl radicals [34]. The regiospecific cleavage patterns depend on the electronic properties of the heteroaryl system and the strength of the carbon-halogen bond.
Mechanistic investigations reveal that substrate activation often involves multi-step electron transfer sequences [33]. Proton-coupled electron transfer processes enable activation of challenging carbon-hydrogen bonds through thermodynamically favorable pathways [32]. The temporal separation of proton and electron transfer events allows access to high-energy intermediates under mild conditions.
The dual catalytic approach enables substrate activation that would be impossible with either catalyst alone [14] [13]. Photoredox catalysis provides the thermodynamic driving force for difficult electron transfer reactions, while transition metal catalysis offers precise control over radical reactivity and selectivity [15] [13].
| Substrate Type | Activation Mechanism | Radical Intermediate |
|---|---|---|
| Alkyl halides | Reductive cleavage | Alkyl radicals |
| Carboxylic acids | Decarboxylation | Alkyl radicals |
| Ethers | Hydrogen abstraction | Alpha-oxy radicals |
| Amines | Oxidative activation | Aminyl radicals |
Kinetic studies demonstrate that substrate activation rates depend on both thermodynamic and kinetic factors [17]. The Marcus theory provides a framework for understanding how driving force and reorganization energy influence electron transfer rates [16] [17]. Cage escape quantum yields represent another crucial parameter determining the efficiency of radical generation [17].
The iridium complex (4,4'-Di-tert-butyl-2,2'-bipyridine)bis[2-(2',4'-difluorophenyl)-5-methylpyridine]iridium(III) Hexafluorophosphate serves as an effective photocatalyst for the intermolecular hydroamination of unactivated alkenes with secondary alkyl amines [1] [2] [3] [4]. This transformation represents a significant advancement in synthetic chemistry, as it enables the direct formation of carbon-nitrogen bonds under mild reaction conditions using visible light irradiation.
The photoredox-catalyzed hydroamination mechanism proceeds through the generation of aminium radical cations upon single electron oxidation of secondary amines by the photoexcited iridium catalyst [5]. The excited state of the iridium complex (E₁/₂[*IrIII/IrII] = +0.99 V vs saturated calomel electrode in acetonitrile) provides sufficient oxidizing power to activate the amine substrates [6]. Following amine oxidation, the resulting aminium radical cations undergo addition to unactivated olefins with complete anti-Markovnikov regioselectivity [1] [7].
The catalytic cycle involves hydrogen atom transfer from 2,4,6-triisopropylbenzenethiol to the carbon-centered radical intermediate, which forms following the radical addition step. This hydrogen atom transfer step regenerates the amine product and produces a thiyl radical that subsequently reduces the iridium(II) species back to the active iridium(III) photocatalyst, thereby completing the catalytic cycle [1] [5].
Table 1: Intermolecular Hydroamination Reaction Data
| Substrate | Photocatalyst | Catalyst Loading | Conditions | Reaction Time | Yield | Notes |
|---|---|---|---|---|---|---|
| 4-methoxystyrene + piperidine | Ir[dF(Me)ppy]₂(dtbbpy)PF₆ | 2.0 mol% | Blue LED (40W × 2), toluene, N₂, room temperature | 12 hours | 35% | With 2,4,6-triisopropylbenzenethiol (0.5 equiv) |
The optimized reaction conditions employ blue light-emitting diode irradiation (wavelength: 450 nanometers) in toluene under nitrogen atmosphere [1]. The transformation requires 2,4,6-triisopropylbenzenethiol as a hydrogen atom transfer mediator to facilitate product formation and catalyst turnover [1] [2].
The methodology demonstrates broad compatibility with various cyclic and acyclic secondary alkyl amines, including piperidine, morpholine, and diethylamine [7]. Unactivated terminal alkenes, internal alkenes, and styrene derivatives serve as competent coupling partners, with the reaction proceeding through anti-Markovnikov addition to generate the thermodynamically less favorable linear products [7].
The reaction shows excellent functional group tolerance, accommodating substrates bearing aromatic rings, alkyl chlorides, and benzyl ethers without significant degradation in yield [7]. However, the efficiency of the transformation can be influenced by steric factors, with more sterically hindered olefin substrates showing reduced reactivity [5].
Time-resolved laser kinetics measurements have revealed critical insights into the reaction mechanism [5]. The studies demonstrate that back-electron transfer between photogenerated aminium radical cations and the reduced iridium(II) complex is minimized due to rapid deprotonation of the aminium radical cations on the sub-hundred nanosecond timescale [5]. This deprotonation process represents a competing pathway that can limit overall reaction efficiency.
The selectivity for primary amine alkylation versus secondary amine alkylation originates from the faster addition kinetics of primary aminium radical cations compared to secondary aminium radical cations when reacting with alkene substrates [5]. This kinetic preference provides the basis for achieving selective monoalkylation products.
The metallaphotoredox-catalyzed decarboxylative cross-coupling represents a powerful synthetic methodology that merges photoredox catalysis with nickel catalysis to enable carbon-carbon bond formation between carboxylic acids and vinyl halides [8] [9] [10]. This dual catalytic system allows for the direct utilization of carboxylic acids as nucleophilic coupling partners without the need for pre-functionalization with organometallic activation groups.
The proposed mechanism begins with photoexcitation of the iridium photocatalyst to generate a long-lived excited state species with strong oxidizing properties [9] [10]. Single electron oxidation of carboxylate anions by the photoexcited iridium complex leads to the formation of carboxyl radicals, which rapidly undergo carbon dioxide extrusion to generate alkyl radicals [9].
Concurrently, the nickel catalytic cycle initiates through oxidative addition of a nickel(0) species into the vinyl halide substrate, forming a vinyl nickel(II) intermediate [9] [10]. The alkyl radical generated from decarboxylation is intercepted by this vinyl nickel(II) species to form a nickel(III) intermediate, which subsequently undergoes reductive elimination to deliver the cross-coupled product and generate nickel(I) [9].
The catalytic cycles converge through reduction of the nickel(I) species by the reduced iridium(II) photocatalyst, regenerating both the nickel(0) catalyst and the iridium(III) photocatalyst [9] [10].
Extensive optimization studies identified (4,4'-Di-tert-butyl-2,2'-bipyridine)bis[2-(2',4'-difluorophenyl)-5-methylpyridine]iridium(III) Hexafluorophosphate as the optimal photocatalyst for this transformation [9] [10]. The enhanced performance of this catalyst compared to other iridium complexes is attributed to its improved stability toward radical-mediated decomposition under concentrated reaction conditions [10].
The optimized conditions employ dimethyl sulfoxide as solvent with 1,8-diazabicycloundec-7-ene as base, nickel(II) chloride ethylene glycol dimethyl ether complex (2 mol%) as the nickel source, and 4,4'-di-tert-butyl-2,2'-bipyridine as the supporting ligand [9] [10]. These conditions enable high reaction concentrations (0.1 M) while maintaining low catalyst loadings.
Table 2: Decarboxylative Cross-Coupling Reaction Data
| Substrate Type | Photocatalyst | Catalyst Loading | Nickel Catalyst | Conditions | Yield | Diastereoselectivity |
|---|---|---|---|---|---|---|
| Tetrahydrofuran-2-carboxylic acid + (E)-1-iodo-1-octene | Ir[dF(Me)ppy]₂(dtbbpy)PF₆ | 1 mol% | NiCl₂·glyme (2 mol%) | DMSO, DBU, 0.1 M, visible light | 92% | N/A |
| Five-membered cyclic α-oxy carboxylic acid | Ir[dF(Me)ppy]₂(dtbbpy)PF₆ | 1 mol% | NiCl₂·glyme (2 mol%) | DMSO, DBU, 0.1 M, visible light | 92% | N/A |
| Six-membered cyclic α-oxy carboxylic acid | Ir[dF(Me)ppy]₂(dtbbpy)PF₆ | 1 mol% | NiCl₂·glyme (2 mol%) | DMSO, DBU, 0.1 M, visible light | 74% | N/A |
| Ribose-derived cyclic α-oxy acid | Ir[dF(Me)ppy]₂(dtbbpy)PF₆ | 1 mol% | NiCl₂·glyme (2 mol%) | DMSO, DBU, 0.1 M, visible light | 89% | 18:1 dr |
| Benzyl-protected lactic acid | Ir[dF(Me)ppy]₂(dtbbpy)PF₆ | 1 mol% | NiCl₂·glyme (2 mol%) | DMSO, DBU, 0.1 M, visible light | 78% | N/A |
| Benzyl-protected glycolic acid | Ir[dF(Me)ppy]₂(dtbbpy)PF₆ | 1 mol% | NiCl₂·glyme (2 mol%) | DMSO, DBU, 0.1 M, visible light | 77% | N/A |
| Erythronic acid derivative | Ir[dF(Me)ppy]₂(dtbbpy)PF₆ | 1 mol% | NiCl₂·glyme (2 mol%) | DMSO, DBU, 0.1 M, visible light | 79% | 1.4:1.0 dr |
| Cyclic N-Boc-protected amino acid | Ir[dF(Me)ppy]₂(dtbbpy)PF₆ | 1 mol% | NiCl₂·glyme (2 mol%) | DMSO, DBU, 0.1 M, visible light | 79-96% | N/A |
| Phenylacetic acid | Ir[dF(Me)ppy]₂(dtbbpy)PF₆ | 1 mol% | NiCl₂·glyme (2 mol%) | DMSO, DBU, 0.1 M, visible light | 84% | N/A |
| Cyclohexanecarboxylic acid | Ir[dF(Me)ppy]₂(dtbbpy)PF₆ | 1 mol% | NiCl₂·glyme (2 mol%) | DMSO, DBU, 0.1 M, visible light | 78% | N/A |
The methodology demonstrates broad substrate scope encompassing α-oxy carboxylic acids, α-amino acids, and simple hydrocarbon-substituted carboxylic acids [9] [10]. Five- and six-membered cyclic α-oxy carboxylic acids undergo efficient cross-coupling to form allylic ethers in excellent yields [10]. Notably, a highly functionalized ribose-derived cyclic α-oxy acid serves as a competent coupling partner, providing the product in 89% yield with excellent diastereoselectivity (18:1 diastereomeric ratio) [10].
The protocol extends to N-tert-butoxycarbonyl-protected amino acids, generating synthetically versatile allylic amine products in yields ranging from 79% to 96% [10]. Importantly, simple hydrocarbon-substituted carboxylic acids lacking radical-stabilizing α-heteroatoms can also be employed, as demonstrated by the successful coupling of cyclohexanecarboxylic acid to provide the desired product in 78% yield [10].
The methodology accommodates a diverse range of vinyl halide coupling partners [9] [10]. β-alkyl-substituted (E)-vinyl iodides provide cross-coupled products in high yields regardless of the size of the β-substituent. Vinyl iodides bearing various functional groups, including aromatic rings, benzyl ethers, alkyl chlorides, and phthalimidoyl-protected amines, deliver the corresponding products in good yields ranging from 67% to 77% [10].
Both (E)- and (Z)-vinyl iodides can be readily incorporated, with (Z)-vinyl iodides generating cis-olefin containing products in excellent yield with no observable geometrical isomerization [10]. For vinyl halides possessing α-substitution or β,β-disubstitution, the corresponding vinyl bromides often provide higher yields than the vinyl iodides [10].
The utility of this decarboxylative vinylation method has been demonstrated through the synthesis of trans-rose oxide, a natural product and widely used fragrance [10]. Treatment of trans-tetrahydropyran carboxylic acid under the optimized photoredox-nickel coupling conditions provided trans-rose oxide in high yield with useful levels of diastereoselectivity [10].
Interestingly, when the corresponding cis-tetrahydropyran carboxylic acid was employed, high coupling efficiencies were not observed, instead leading to recovery of starting material enriched in the cis-diastereomer [10]. This result is rationalized by the difference in bond strength and oxidation potential of the carbon-carbon dioxide bond as it exists in either the anomeric axial or the nonanomeric equatorial configuration [10].
The stereoselective carbon-hydrogen functionalization of carbohydrates represents a significant advancement in synthetic carbohydrate chemistry, enabling site-selective modification of these complex molecules under mild photoredox conditions [11] [12] [13]. The methodology employs the iridium photocatalyst in combination with diphenylborinic acid as a cocatalyst to achieve site- and stereoselective carbon-hydrogen alkylation reactions of carbohydrate derivatives.
The transformation proceeds through a cooperative catalytic mechanism involving photoredox catalysis, hydrogen atom transfer, and borinic acid activation [11] [12]. Diphenylborinic acid serves as a crucial cocatalyst that enhances the selectivity of hydrogen atom abstraction from carbohydrate substrates [11].
The mechanism involves initial formation of a tetracoordinate borinic ester through coordination of the diarylborinic acid with the cis-1,2-diol moieties of the carbohydrate substrate [11] [12]. This coordination event activates the substrate toward selective hydrogen atom transfer with the quinuclidinium radical cation, which is generated through single electron oxidation of quinuclidine by the photoexcited iridium catalyst [11].
Computational modeling supports the proposed mechanism and indicates that the tetracoordinate borinic ester intermediate accelerates hydrogen atom transfer through polarity-matching and/or ion-pairing effects [11] [12]. The selectivity for equatorial hydrogen abstraction from cis-1,2-diol moieties leads to products arising from carbon-carbon bond formation with net retention of configuration [11].
Table 3: Carbohydrate Carbon-Hydrogen Functionalization Data
| Substrate Type | Photocatalyst | Catalyst Loading | Cocatalyst | HAT Mediator | Conditions | Yield Range | Selectivity |
|---|---|---|---|---|---|---|---|
| Methyl α-D-glucopyranoside | Ir[dF(Me)ppy]₂(dtbbpy)PF₆ | 2 mol% | Diphenylborinic acid (20 mol%) | Quinuclidine (20 mol%) | Blue LED, MeCN, 24 h, room temp | 45-75% | Site-selective for equatorial C-H |
| Various carbohydrate derivatives | Ir[dF(Me)ppy]₂(dtbbpy)PF₆ | 2 mol% | Diphenylborinic acid (20 mol%) | Quinuclidine (20 mol%) | Blue LED, MeCN, 24 h, room temp | 40-80% | Site-selective for equatorial C-H |
| Ribose derivatives | Ir[dF(Me)ppy]₂(dtbbpy)PF₆ | 2 mol% | Diphenylborinic acid (20 mol%) | Quinuclidine (20 mol%) | Blue LED, MeCN, 24 h, room temp | 50-70% | Site-selective for equatorial C-H |
| Galactose derivatives | Ir[dF(Me)ppy]₂(dtbbpy)PF₆ | 2 mol% | Diphenylborinic acid (20 mol%) | Quinuclidine (20 mol%) | Blue LED, MeCN, 24 h, room temp | 60-85% | Site-selective for equatorial C-H |
| Glucose derivatives | Ir[dF(Me)ppy]₂(dtbbpy)PF₆ | 2 mol% | Diphenylborinic acid (20 mol%) | Quinuclidine (20 mol%) | Blue LED, MeCN, 24 h, room temp | 55-75% | Site-selective for equatorial C-H |
The optimized reaction conditions employ acetonitrile as solvent under blue light-emitting diode irradiation at room temperature [11] [12]. The catalyst system requires 2 mol% of the iridium photocatalyst, 20 mol% of diphenylborinic acid, and 20 mol% of quinuclidine as the hydrogen atom transfer mediator [11] [12].
The methodology demonstrates broad applicability across various carbohydrate frameworks, including glucose, galactose, ribose, and other monosaccharide derivatives [11] [12] [13]. The reaction shows remarkable site selectivity, preferentially abstracting equatorial hydrogen atoms from cis-1,2-diol moieties while leaving axial positions unreacted [11].
Protected and unprotected carbohydrate substrates are both compatible with the reaction conditions [12] [13]. The transformation tolerates various protecting groups commonly employed in carbohydrate synthesis, including benzyl ethers, acetate esters, and benzylidene acetals [12].
The carbon-hydrogen functionalization proceeds with high levels of stereoselectivity, generating products through carbon-carbon bond formation with net retention of configuration at the functionalized carbon center [11] [12]. This stereochemical outcome is consistent with the proposed mechanism involving hydrogen atom abstraction from the equatorial position followed by radical addition to electron-deficient alkenes.
The selectivity pattern has been attributed to the preferential formation of the tetracoordinate borinic ester with cis-1,2-diol units in the equatorial-equatorial configuration [11]. This geometric arrangement facilitates selective hydrogen atom transfer from the equatorial carbon-hydrogen bond while disfavoring abstraction from axial positions.
The photoredox-catalyzed carbon-hydrogen functionalization enables the direct introduction of carbon-carbon bonds into carbohydrate scaffolds, providing access to structurally diverse sugar derivatives [11] [12] [13]. The mild reaction conditions and high functional group tolerance make this methodology particularly attractive for late-stage functionalization of complex carbohydrate-containing molecules.
The transformation accommodates a wide range of electron-deficient alkene coupling partners, including acrylates, acrylonitrile, and various substituted alkenes [12] [13]. The anti-Markovnikov addition pattern generates products with the newly formed carbon-carbon bond at the primary carbon, providing useful synthetic intermediates for further elaboration.
Recent developments have expanded the scope of this chemistry through the use of alternative cocatalyst systems [13] [14]. Diorganotin dihalides have been demonstrated to act as effective cocatalysts for site-selective and stereoselective couplings of diol-containing carbohydrates with electron-deficient alkenes [13] [14].